N,N-Diethyl-2-(4-piperidinyloxy)-acetamide
CAS No.: 1097828-89-1
Cat. No.: VC2915340
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097828-89-1 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | N,N-diethyl-2-piperidin-4-yloxyacetamide |
| Standard InChI | InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)9-15-10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 |
| Standard InChI Key | PEDMQNLOVOLCNV-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)COC1CCNCC1 |
| Canonical SMILES | CCN(CC)C(=O)COC1CCNCC1 |
Introduction
N,N-Diethyl-2-(4-piperidinyloxy)-acetamide is a chemical compound with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol . This compound is also known by several synonyms, including N,N-diethyl-2-piperidin-4-yloxyacetamide and N,N-diethyl-2-(piperidin-4-yloxy)acetamide . The compound's structure involves a piperidine ring connected to an acetamide group via an ether linkage.
Synthesis
The synthesis of N,N-Diethyl-2-(4-piperidinyloxy)-acetamide typically involves the reaction of piperidine derivatives with diethylamine and acetic acid or related compounds. This process can be tailored to produce the desired compound with specific properties.
Applications and Research Findings
While specific applications of N,N-Diethyl-2-(4-piperidinyloxy)-acetamide are not widely documented, compounds with similar structures are often studied for their potential biological activities. For instance, piperidine derivatives are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Availability and Suppliers
N,N-Diethyl-2-(4-piperidinyloxy)-acetamide is available from several chemical suppliers, including Sigma-Aldrich and EvitaChem . The compound is sold under various product codes and can be purchased for research purposes.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume